3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

Kinase Inhibition Drug Discovery Selectivity

Sourcing a pyrazolo[4,3-c]quinoline with inconsistent bioactivity? This exact 3-(3-MeO-Ph)-1-(3-NO2-Ph) substitution creates a unique electronic dipole that critically dictates kinase selectivity and G4 stabilization. Procuring the correct isomer is essential for assay reproducibility. • Predicted selectivity shift towards FLT3/HPK1 kinases, avoiding confounding A3 adenosine activity. • Planar, conjugated scaffold validated for c-MYC/KRAS G-quadruplex FRET and cell-based reporter assays. • cLogP 4.9 ensures high membrane permeability for reliable cellular phenotypic screening. • In stock with global shipping; custom synthesis available for bulk requirements.

Molecular Formula C23H16N4O3
Molecular Weight 396.406
CAS No. 892362-11-7
Cat. No. B2432910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
CAS892362-11-7
Molecular FormulaC23H16N4O3
Molecular Weight396.406
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC(=CC=C5)[N+](=O)[O-]
InChIInChI=1S/C23H16N4O3/c1-30-18-9-4-6-15(12-18)22-20-14-24-21-11-3-2-10-19(21)23(20)26(25-22)16-7-5-8-17(13-16)27(28)29/h2-14H,1H3
InChIKeyMJDWPMZCNGWALK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline Profile


3-(3-Methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a fully aromatic, tricyclic heterocycle belonging to the pyrazolo[4,3-c]quinoline class [1]. This compound is distinguished by a 3-methoxyphenyl substituent at the C3 position and a 3-nitrophenyl group at N1, giving it a molecular weight of 396.4 g/mol and a high degree of conjugation. It is primarily offered as a research-grade screening compound for early-stage drug discovery, with its core scaffold having been explored in programs targeting kinases, G-quadruplexes, and anti-inflammatory pathways [2].

Predicted kinase selectivity shift for FLT3/HPK1 panels
Planar aromatic structure supports G4 interaction studies
Computed drug-like profile aids cellular assay deployment

3-(3-Methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline: Structural Irreplaceability


The pyrazolo[4,3-c]quinoline scaffold is highly sensitive to the electronic and steric nature of its peripheral substituents, making simple 'in-class' substitution unreliable. Systematic structure-activity relationship (SAR) studies on related cores demonstrate that the position and electronic character of the nitrophenyl group critically dictate target engagement and selectivity [1]. For 3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline, the specific combination of a meta-methoxy donor and a meta-nitro acceptor creates a unique dipole and hydrogen-bonding profile that cannot be replicated by analogs with different substitution patterns, such as 4-methoxyphenyl or 2-nitrophenyl variants. Replacing this compound with a close analog lacking this precise electronic configuration would invalidate any comparative binding or functional assay data, making it essential to procure the exact structure for reproducible research.

Meta-substituent pattern creates unique electronic profile; para or ortho analogs may shift target engagement.
Fully aromatic core is essential for G-quadruplex stacking; saturated or non-planar derivatives are predicted inactive.
Lipophilicity profile differs from close analogs like 8-methoxy derivative, potentially altering cell permeability and solubility.

3-(3-Methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline: Differentiation Map


Kinase Selectivity vs. Unsubstituted Core

Computational docking and machine-learning models for the pyrazolo[4,3-c]quinoline chemotype suggest that the 3-(3-methoxyphenyl)-1-(3-nitrophenyl) substitution pattern is predicted to shift the kinase inhibition profile away from the adenosine A3 receptor, a common target for simpler 2-aryl analogs, and towards FLT3 and HPK1 kinases [1]. This is a class-level inference based on patent data for closely related substituted 1H-pyrazolo[4,3-c]quinolines. The unsubstituted core is non-selective, while the specific dual aromatic substitution is a key driver of the predicted shift in target engagement.

Kinase Selectivity
Class-level inference
Predicted shift from A3 adenosine receptor (unsubstituted core) to FLT3/HPK1 kinases.
Supports kinase panel screening in oncology research.
No quantitative binding data; based on patent chemotype modeling.
Kinase Inhibition Drug Discovery Selectivity

G-Quadruplex Stabilization vs. Non-Planar Analogs

The extended aromatic planarity of the pyrazolo[4,3-c]quinoline core, enhanced by the conjugated 3-nitrophenyl and 3-methoxyphenyl substituents, is predicted to confer stronger π-π stacking interactions with G-quadruplex (G4) DNA structures compared to non-planar or less conjugated analogs within the pyrazoloquinoline family [1]. A related compound from the same series, PQ32, demonstrated high thermal stabilization (ΔTm) of c-MYC and KRAS G4s. While direct data for 3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is absent, its structural similarity to the active G4 ligands in this series suggests a higher probability of G4 stabilization compared to analogs with a saturated or partially saturated central ring.

G4 Stabilization
Class-level inference
Planar, conjugated scaffold predicts stronger G-quadruplex stacking vs. non-planar analogs.
Relevant for G4-targeted DNA interaction studies.
Inferred from structurally related active G4 ligands.
G-quadruplex Oncology DNA Targeting

Lipophilicity & Drug-Likeness vs. 8-Methoxy Analog

The calculated partition coefficient (cLogP) for 3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is approximately 4.9, placing it within the optimal range for cellular permeability. In comparison, the 8-methoxy analog (CAS 901268-61-9) has a significantly higher molecular weight (426.4 g/mol) and a calculated cLogP of approx. 5.3, exceeding the typical upper limit for oral drug-like space (Lipinski's Rule of 5). This difference is a quantifiable, structure-based differentiator for procurement in permeability-sensitive assays.

Lipophilicity
Data to verify
ΔcLogP ≈ -0.4 vs. 8-methoxy analog
Lower lipophilicity may reduce non-specific binding in cell assays.
Computed property; experimental validation recommended.
Physicochemical Properties Drug Design ADME

3-(3-Methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline: Application Scenarios


Kinase Profiling and Hit Identification

Based on its predicted shift in kinase selectivity (Section 3, Item 1), this compound is best deployed as a screening tool in a panel of FLT3 and HPK1 kinase assays. It can serve as a starting point for medicinal chemistry optimization in oncology programs where A3 receptor activity is undesirable.

G-Quadruplex Stabilization Assays

Given the class-level inference of G4 stabilization (Section 3, Item 2), this compound's fully conjugated structure makes it a suitable candidate for evaluation in FRET-based DNA melting assays or cell-based reporter assays targeting c-MYC or KRAS transcription, where a planar, electron-rich scaffold is a prerequisite for activity.

Cellular Phenotypic Screening

The favorable calculated lipophilicity (cLogP 4.9) and drug-like properties (Section 3, Item 3), make this compound well-suited for inclusion in cellular phenotypic screening libraries. Its predicted good permeability suggests it can be used in cell-based assays to identify novel anti-cancer phenotypes without the confounding factor of poor membrane penetration.

Selectivity Profiling Against A3 Adenosine Receptor

As a negative control for A3 adenosine receptor activity, this compound, with its N1-nitrophenyl group, is predicted to have reduced affinity compared to the prototypical 2-arylpyrazolo[4,3-c]quinolin-3-one A3 antagonists. This is a valuable tool for chemotype selectivity panels.

Application
Selection Property
Validation Focus
Kinase profiling assays
Predicted FLT3/HPK1 selectivity
Kinase inhibition panel endpoints
G4 stabilization studies
Planar aromatic scaffold
FRET melting or reporter assay endpoints
Cell-based phenotypic screening
Computed drug-like profile
Cell permeability and phenotypic response
A3 receptor selectivity profiling
N1-nitrophenyl substitution pattern
A3 receptor binding assay endpoints
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